Lysergic acid morpholide

Description

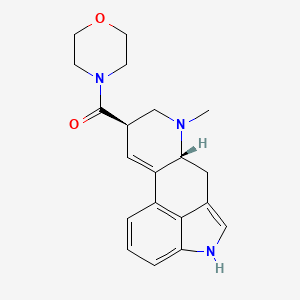

Structure

2D Structure

3D Structure

Properties

CAS No. |

4314-63-0 |

|---|---|

Molecular Formula |

C20H23N3O2 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone |

InChI |

InChI=1S/C20H23N3O2/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3/t14-,18-/m1/s1 |

InChI Key |

OTQWCDNEJVKXKG-RDTXWAMCSA-N |

SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 |

Appearance |

Solid powder |

Other CAS No. |

4314-63-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysergic acid morpholide; LSM-775; LSM 775; LSM775; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Lysergic Acid Morpholide (LSM-775)

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of Lysergic acid morpholide (LSM-775), a lesser-known analog of lysergic acid diethylamide (LSD). Emerging from the systematic exploration of ergot alkaloids by Dr. Albert Hofmann at Sandoz Laboratories, the story of LSM-775 is intrinsically linked to the pioneering era of psychedelic research. This document delves into the synthetic origins of LSM-775, the rationale behind its creation, and the initial pharmacological investigations that sought to delineate its psychoactive profile. By synthesizing historical accounts with contemporary analytical and pharmacological data, this guide offers researchers, scientists, and drug development professionals a detailed understanding of LSM-775's unique place within the lysergamide family.

Introduction: The Landscape of Lysergamides

The mid-20th century witnessed a surge in the scientific exploration of ergot alkaloids, complex molecules produced by the fungus Claviceps purpurea.[1][2][3] This research, spearheaded by chemists like Albert Hofmann, aimed to isolate and modify these compounds to develop new pharmaceuticals.[1][2][4][5] The foundational structure of these investigations was lysergic acid, a chiral tetracyclic ergoline derivative.[6] By modifying the amide substitution at the C-8 position of the lysergic acid core, a vast array of compounds with diverse pharmacological properties could be synthesized.[7] This family of compounds, known as lysergamides, includes not only the renowned psychedelic LSD but also various clinically used medications for conditions like migraines and Parkinson's disease.[7][8]

LSM-775, or N-morpholinyllysergamide, is one such derivative, created during this period of intense chemical exploration.[9] Its discovery was not an isolated event but rather a logical step in the structure-activity relationship (SAR) studies of lysergamides, aimed at understanding how modifications to the amide group influence the compound's interaction with the central nervous system.

The Genesis of LSM-775: Synthesis and Discovery by Albert Hofmann

The synthesis of LSM-775 is attributed to Albert Hofmann and his team at Sandoz Laboratories in the 1950s.[9][10][11] Following the groundbreaking discovery of LSD's profound psychoactive effects in 1943, a systematic investigation into other lysergic acid amides was initiated to explore the structural requirements for these properties.[4][5][12][13] The primary objective was to create a library of analogs to identify compounds with potentially more favorable therapeutic profiles, such as reduced side effects or altered duration of action.

The choice of a morpholine ring as the amide substituent was a deliberate one. Morpholine is a common heterocyclic moiety in medicinal chemistry, often introduced to increase aqueous solubility and modify the pharmacokinetic and pharmacodynamic properties of a parent molecule. The rationale was to explore how replacing the diethylamide group of LSD with the bulkier and more polar morpholine ring would impact its psychoactivity.

A Plausible Synthetic Pathway

Experimental Protocol: A Postulated Synthesis of this compound (LSM-775)

-

Activation of Lysergic Acid: Lysergic acid is first converted to a more reactive acyl derivative. This can be achieved using a variety of coupling agents. A common method involves the use of a peptide coupling reagent or conversion to an acyl halide. For instance, treatment of lysergic acid with phosphoryl chloride or a sulfuryl chloride in an inert solvent would yield the corresponding lysergic acid chloride.

-

Amidation with Morpholine: The activated lysergic acid derivative is then reacted with morpholine. This nucleophilic acyl substitution reaction forms the desired amide bond. The reaction is typically carried out in a non-polar, aprotic solvent at controlled temperatures to minimize side reactions.

-

Purification: The crude product is then purified to remove any unreacted starting materials, reagents, and byproducts. This is typically achieved through a series of extractions and chromatographic techniques, such as column chromatography on silica gel.

-

Crystallization: The purified LSM-775 is then crystallized from a suitable solvent system to obtain a stable, crystalline solid. This step is crucial for obtaining a product of high purity for analytical and pharmacological evaluation.

References

- 1. chimia.ch [chimia.ch]

- 2. youtube.com [youtube.com]

- 3. Albert Hofmann's Pioneering Work on Ergot Alkaloids and Its Impact on the Search of Novel Drugs at Sandoz, a Predecessor Company of Novartis: Dedicated to Dr. Albert Hofmann on the occasion of his 100th birthday | CHIMIA [chimia.ch]

- 4. smithsonianmag.com [smithsonianmag.com]

- 5. Albert Hofmann - Wikipedia [en.wikipedia.org]

- 6. Lysergic acid - Wikipedia [en.wikipedia.org]

- 7. Lysergamides - Wikipedia [en.wikipedia.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. LSM-775 - Wikipedia [en.wikipedia.org]

- 10. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of this compound (LSM-775) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. History of LSD - Wikipedia [en.wikipedia.org]

- 13. LSD: a new treatment emerging from the past - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and synthesis of LSM-775

An In-Depth Technical Guide to the Chemical Structure and Synthesis of LSM-775

Executive Summary

LSM-775, also known as lysergic acid morpholide, is a notable synthetic lysergamide and a structural analog of lysergic acid diethylamide (LSD).[1][2] First synthesized in the 1950s, it has garnered renewed interest within the scientific community for its distinct pharmacological profile.[3] While possessing psychedelic potential, its effects are reported to be significantly less potent and of shorter duration than LSD, a characteristic attributed to its complex interaction with serotonin receptors.[1][2][4] This guide provides a comprehensive technical overview of the chemical structure of LSM-775, outlines a representative synthetic pathway based on established ergoline chemistry, and discusses the rationale behind the methodological choices. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's core scientific attributes.

Chemical Identity and Structural Elucidation

LSM-775 is fundamentally an ergoline derivative, a class of compounds characterized by a tetracyclic skeleton that incorporates both tryptamine and phenethylamine pharmacophores within its rigid structure.[2] Its formal IUPAC name is [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone.[1][5][6] The defining feature that distinguishes LSM-775 from its more famous congener, LSD, is the substitution of the diethylamide moiety at the C8 position with a morpholide group. This seemingly minor alteration has profound implications for its pharmacological activity.

The core structure is the D-lysergic acid scaffold. The stereochemistry at positions 5 and 8 is critical for its biological activity. The morpholine ring is attached via an amide linkage to the carboxyl group at the C8 position of the ergoline nucleus.

Key Structural Features

Caption: Chemical structure of LSM-775 highlighting the core components.

Physicochemical Properties & Identifiers

The structural properties of LSM-775 have been extensively characterized using modern analytical techniques, including X-ray crystallography, NMR spectroscopy, and various forms of mass spectrometry.[7][8] A summary of its key identifiers is presented below.

| Identifier | Value | Source(s) |

| IUPAC Name | [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone | [1][5][6] |

| Common Names | LSM-775, this compound, N-Morpholinyllysergamide | [1][2][6] |

| CAS Number | 4314-63-0 | [1][5][9] |

| Molecular Formula | C₂₀H₂₃N₃O₂ | [1][9][10] |

| Molar Mass | 337.423 g·mol⁻¹ | [1] |

| SMILES | CN1C--INVALID-LINK--C(=O)N5CCOCC5 | [6][10] |

| InChI Key | OTQWCDNEJVKXKG-RDTXWAMCSA-N | [1][5][10] |

Synthesis of LSM-775: Strategy and Protocol

The synthesis of LSM-775, first reported by Stoll and Hoffmann, follows the general principles of lysergamide preparation.[3] The primary strategic consideration is the formation of a stable amide bond between the carboxyl group of lysergic acid and the secondary amine, morpholine. This requires the activation of the carboxylic acid to facilitate nucleophilic attack by the morpholine nitrogen.

Retrosynthetic Approach

The retrosynthesis of LSM-775 is straightforward, involving a single disconnection at the amide C-N bond. This reveals the two primary precursors: D-lysergic acid and morpholine. Lysergic acid itself can be obtained via the hydrolysis of naturally occurring ergot alkaloids, such as ergotamine.[11]

Synthesis Workflow

The forward synthesis involves three critical stages: preparation of the lysergic acid starting material, activation of the carboxylic acid, coupling with morpholine, and finally, purification of the product.

Caption: Conceptual workflow for the synthesis of LSM-775 from an ergot alkaloid precursor.

Representative Experimental Protocol

Disclaimer: This protocol is a representative methodology based on established principles of lysergamide synthesis. It must be carried out by qualified personnel in a properly equipped laboratory, adhering to all safety regulations. Yields and reaction conditions may require optimization.

Objective: To synthesize LSM-775 from D-lysergic acid and morpholine.

Materials:

-

D-lysergic acid

-

Morpholine, anhydrous

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve D-lysergic acid (1.0 eq) in anhydrous DMF.

-

Amine Addition: To the stirred solution, add anhydrous triethylamine (3.0 eq) followed by anhydrous morpholine (1.5 eq). Cool the reaction mixture to 0 °C in an ice bath.

-

Rationale: Triethylamine acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the acid formed during the reaction. An excess of morpholine is used to drive the reaction to completion.

-

-

Carboxylic Acid Activation: Slowly add diphenylphosphoryl azide (DPPA) (1.2 eq) to the cooled reaction mixture.

-

Rationale: DPPA is an efficient and relatively safe coupling reagent that converts the carboxylic acid into a highly reactive acyl azide intermediate in situ, which readily reacts with the amine. This method avoids the harsher conditions required for forming an acid chloride.

-

-

Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the mixture by pouring it into a separatory funnel containing ethyl acetate and water.

-

Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Rationale: The aqueous washes remove unreacted reagents, DMF, and other water-soluble impurities. The bicarbonate wash specifically removes any remaining acidic starting material.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure LSM-775.

-

Characterization: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Rationale and Mechanism

The scientific interest in LSM-775 stems from its unique pharmacological profile. It is a potent agonist at multiple serotonin receptors.[1] Critically, it acts as a high-efficacy partial agonist at the 5-HT₂A receptor, the primary target for classic psychedelics.[3] However, unlike LSD, it is also a potent full agonist of the 5-HT₁A receptor.[1]

This dual activity is key to its attenuated psychedelic effects. Research suggests that the activation of 5-HT₁A receptors exerts an inhibitory or "masking" effect on the 5-HT₂A-mediated psychedelic response.[1][3] In animal models, LSM-775 does not induce the head-twitch response—a behavioral proxy for hallucinogenic potential—unless the 5-HT₁A receptor is blocked by an antagonist.[3]

Caption: Proposed modulatory effect of 5-HT₁A receptor activation on 5-HT₂A-mediated effects of LSM-775.

Conclusion

LSM-775 stands as a chemically and pharmacologically fascinating molecule. Its structure, a simple morpholide derivative of lysergic acid, belies a complex interaction with the serotonergic system that distinguishes it from canonical psychedelics like LSD. The synthesis is achievable through standard amide coupling methodologies, hinging on the effective activation of the lysergic acid carboxyl group. For drug development professionals and researchers, LSM-775 serves as a valuable chemical tool for probing the nuanced roles of the 5-HT₂A and 5-HT₁A receptors and understanding how their interplay can modulate psychedelic activity.

References

- 1. LSM-775 - Wikipedia [en.wikipedia.org]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of this compound (LSM-775) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSM-775 [medbox.iiab.me]

- 5. LSM-775 - Wikiwand [wikiwand.com]

- 6. Methanone, ((8beta)-9,10-didehydro-6-methylergolin-8-yl)-4-morholinyl- | C20H23N3O2 | CID 199507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of this compound (LSM-775) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LSM-775 [chemeurope.com]

- 10. caymanchem.com [caymanchem.com]

- 11. youtube.com [youtube.com]

Pharmacological Profile of Lysergic Acid Morpholide (LSM-775): A Technical Guide

Executive Summary

Lysergic acid morpholide (LSM-775) is a semi-synthetic lysergamide and a structural analog of lysergic acid diethylamide (LSD). First synthesized in the 1950s, it has recently re-emerged as a novel psychoactive substance (NPS), prompting a renewed interest in its pharmacological profile.[1][2] This technical guide provides a comprehensive analysis of LSM-775, synthesizing data from in vitro receptor binding and functional assays, as well as in vivo preclinical models.

The key finding is that LSM-775 exhibits a unique dual-receptor activity. It demonstrates nearly equivalent, moderate-to-high affinity for both human serotonin 5-HT1A and 5-HT2A receptors.[1] Functionally, it acts as a potent, full agonist at 5-HT1A receptors and a potent partial agonist at 5-HT2A receptors.[1][3] This profile contrasts with classic psychedelics like LSD, where 5-HT2A receptor activation is the primary driver of hallucinogenic effects. In vivo studies in murine models reveal that the potent 5-HT1A agonism of LSM-775 actively masks the 5-HT2A-mediated head-twitch response (HTR), a behavioral proxy for hallucinogenic potential.[2] This masking effect is reversed by the administration of a 5-HT1A antagonist. These findings provide a compelling pharmacological rationale for historical and anecdotal reports describing LSM-775 as producing only weak or threshold psychedelic effects in humans.[1][3] This document details the experimental evidence, protocols, and signaling pathways that define the distinct pharmacological signature of LSM-775.

Introduction

This compound (LSM-775), also known as N-morpholinyllysergamide, is a derivative of d-lysergic acid, placing it in the ergoline family alongside LSD.[3] Its structure is distinguished from LSD by the substitution of the diethylamide group with a morpholine ring at the C8 carboxamide position. First described by Stoll and Hoffmann in the 1950s, early human studies yielded conflicting reports on its psychoactive properties, with some suggesting LSD-like effects at higher doses but with a shorter duration, and others finding only minimal effects.[1] The recent appearance of LSM-775 on the NPS market has necessitated a rigorous scientific characterization to understand its mechanism of action and potential effects.[2] This guide elucidates the core pharmacology of LSM-775, focusing on its interactions with key serotonin receptors that govern psychedelic activity.

Analytical Characterization

Prior to pharmacological assessment, the identity and purity of LSM-775 samples were confirmed using a suite of analytical techniques. These methods include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC).[1][2] This rigorous analytical validation ensures that the observed pharmacological effects are attributable to the compound .

Receptor Binding Profile

The primary mechanism of action for lysergamide psychedelics involves interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor target. This is quantified by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity.

LSM-775 was screened against a panel of receptors, with key interactions identified at the human 5-HT1A and 5-HT2A receptors. Competitive binding assays revealed that LSM-775 has a nearly equivalent affinity for both receptor subtypes.[1] This is a critical point of differentiation from LSD, which shows a higher affinity for the 5-HT2A receptor.[4]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) at Human Serotonin Receptors

| Compound | 5-HT1A Receptor | 5-HT2A Receptor |

|---|---|---|

| LSM-775 | 31.0 ± 7.4[1] | 29.5 ± 4.1[1] |

| LSD | 1.1[4] | 1.11 - 2.9[4][5] |

Data presented as mean ± SEM where available. Ki values represent the concentration of the ligand that occupies 50% of the receptors.

Protocol 3.1: Competitive Radioligand Binding Assay (5-HT2A Receptor)

-

Objective: To determine the binding affinity (Ki) of LSM-775 for the human 5-HT2A receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific determinant: Ketanserin (1 µM).

-

Test compound: LSM-775, serially diluted.

-

96-well filter plates (GF/C filter with 0.3% PEI pre-soak).[6]

-

Scintillation cocktail and microplate scintillation counter.

-

-

Methodology:

-

Preparation: Thaw cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 70-100 µ g/well .[7]

-

Assay Setup: In a 96-well plate, combine 150 µL of the membrane preparation, 50 µL of serially diluted LSM-775 (or vehicle for total binding, or 1 µM Ketanserin for non-specific binding), and 50 µL of [3H]ketanserin (at a final concentration near its Kd, e.g., 0.5 nM).[6][8]

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to reach binding equilibrium.[6][8]

-

Termination: Terminate the reaction by rapid vacuum filtration through the pre-soaked 96-well filter plate.

-

Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.[6]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of LSM-775. Determine the IC50 (concentration inhibiting 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Functional Activity & Signaling Pathways

While binding affinity indicates how well a compound binds to a receptor, functional assays are required to determine the cellular response it elicits (i.e., whether it acts as an agonist, antagonist, or inverse agonist). The potency (EC50) and efficacy (Emax) of a compound are key parameters derived from these assays.

LSM-775 demonstrates distinct functional profiles at its primary targets. At the human 5-HT1A receptor, it acts as a full agonist with high potency (EC50 = 1 nM), measured by its ability to inhibit cAMP accumulation.[1] At the human 5-HT2 receptor subtypes, it acts as a partial agonist , assessed via Gq-mediated intracellular Ca2+ mobilization.[1][3] Its highest potency among the 5-HT2 subtypes is at the 5-HT2A receptor.[1]

Table 2: Comparative Functional Potencies (EC50, nM) and Efficacy (Emax)

| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) | Classification |

|---|---|---|---|---|---|

| LSM-775 | h-5-HT1A | cAMP Inhibition | 1.0[1] | ~100 | Full Agonist |

| LSM-775 | h-5-HT2A | Ca2+ Mobilization | 4.9[1] | 89[1] | Partial Agonist |

| LSM-775 | h-5-HT2B | Ca2+ Mobilization | 26[1] | 77[1] | Partial Agonist |

| LSM-775 | h-5-HT2C | Ca2+ Mobilization | 230[1] | 77[1] | Partial Agonist |

| LSD | h-5-HT2A | Ca2+ Mobilization | 1.45 - 7.2[9][10][11] | 79 - 95[9] | Partial Agonist |

Emax is relative to the maximal response of the endogenous agonist, 5-HT.

5-HT2A Receptor Signaling

The hallucinogenic effects of classic psychedelics are primarily mediated by 5-HT2A receptor agonism.[12] This G-protein coupled receptor (GPCR) canonically signals through the Gq/11 pathway. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of Ca2+ from intracellular stores, a response that can be measured in functional assays.[13][14] Additionally, the 5-HT2A receptor can signal through a β-arrestin pathway, which may be associated with different physiological outcomes.[15]

Protocol 4.1: Calcium Mobilization Functional Assay

-

Objective: To determine the potency (EC50) and efficacy (Emax) of LSM-775 at the human 5-HT2A receptor.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Cell culture medium (e.g., Ham's F12 with 10% FBS).[16]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5).[14][16]

-

Test compound: LSM-775, serially diluted.

-

Reference agonist: 5-HT, serially diluted.

-

Black-walled, clear-bottom 96-well or 384-well microplates.

-

Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[17]

-

-

Methodology:

-

Cell Plating: Plate the 5-HT2A-expressing cells into the microplates at an appropriate density (e.g., 30,000 cells/well for 96-well plate) and incubate overnight to allow for adherence.[16]

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye reconstituted in assay buffer to each well. Incubate for 45-60 minutes at 37°C, allowing the dye to enter the cells.[16]

-

Compound Preparation: During incubation, prepare serial dilutions of LSM-775 and the reference agonist 5-HT in assay buffer in a separate compound plate.

-

Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Baseline Reading: The instrument measures baseline fluorescence for 10-20 seconds.[17]

-

Agonist Addition: The instrument's liquid handler automatically adds the compound dilutions from the compound plate to the cell plate.

-

Kinetic Reading: The instrument continues to record the fluorescence signal for 60-180 seconds to capture the peak increase in intracellular calcium resulting from receptor activation.[17]

-

Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the log concentration of the agonist. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 and Emax values. LSM-775's Emax is expressed as a percentage of the maximal response induced by 5-HT.

-

In Vivo Pharmacology (Preclinical Models)

The head-twitch response (HTR) in mice is a well-validated behavioral model used as a proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.[18] Classic psychedelics like LSD reliably induce a dose-dependent increase in HTR frequency.[19]

When administered to C57BL/6J mice, LSM-775, despite its activity at the 5-HT2A receptor, did not induce the HTR at any tested dose (up to 3 mg/kg).[1] This finding is highly significant and points to a modulating mechanism not present with typical psychedelics. The leading hypothesis is that the potent, concurrent activation of 5-HT1A receptors by LSM-775 actively suppresses or "masks" the 5-HT2A-mediated HTR.

To test this hypothesis, a subsequent experiment was conducted where mice were pre-treated with WAY-100,635, a selective 5-HT1A receptor antagonist. In these animals, the subsequent administration of LSM-775 produced a robust, dose-dependent induction of the HTR.[1][2] This result strongly supports the theory that 5-HT1A receptor activation functionally antagonizes the 5-HT2A-mediated behavioral effects of LSM-775.

Protocol 5.1: Mouse Head-Twitch Response (HTR) Assay

-

Objective: To assess the in vivo 5-HT2A receptor agonist activity of LSM-775 and the modulatory role of the 5-HT1A receptor.

-

Subjects: Male C57BL/6J mice.[1]

-

Apparatus: Observation chambers. For automated detection, a small magnet is affixed to the mouse's head, and movement is recorded by a surrounding magnetometer coil.[19]

-

Methodology:

-

Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

-

Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle, LSM-775 at various doses). For the blockade experiment, create parallel groups that will receive the antagonist pre-treatment.

-

Pre-treatment (Blockade Experiment Only): Administer the 5-HT1A antagonist WAY-100,635 (1 mg/kg, subcutaneous) or its vehicle. Return mice to their home cages for a 20-minute pre-treatment period.[1]

-

Drug Administration: Administer LSM-775 (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, intraperitoneal) or vehicle.

-

Observation: Immediately place the mouse into the observation chamber. Record the number of head twitches over a 30-minute period. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not part of a grooming behavior.[18]

-

Data Analysis: Compare the number of head twitches across dose groups using an appropriate statistical test (e.g., ANOVA). Calculate the ED50 (dose producing 50% of the maximal response) for the blockade experiment by non-linear regression.

-

Human Pharmacology & Clinical Implications

There is a notable lack of modern, controlled clinical studies on LSM-775. The available information is derived from a small number of studies in the 1950s and recent anecdotal reports. These historical accounts are inconsistent, with some suggesting doses of 75 µg produce effects comparable to 50 µg of LSD, while others indicate that much higher doses (350-700 µg) are needed to produce only threshold psychedelic effects.[1] These reports often mention a shorter duration of action and fewer peripheral effects (e.g., cardiovascular stimulation) compared to LSD.[3]

The preclinical data presented in this guide offer a strong mechanistic explanation for these observations. The potent 5-HT1A agonism of LSM-775 likely counteracts the 5-HT2A-mediated psychedelic effects, resulting in a blunted or attenuated psychoactive profile. It is plausible that only at higher doses does the 5-HT2A activation overcome the inhibitory influence of the 5-HT1A pathway, leading to weak or threshold effects. This dual-receptor activity makes LSM-775 a unique pharmacological tool for dissecting the respective contributions of the 5-HT1A and 5-HT2A receptor systems to consciousness and behavior.

Summary and Future Directions

The pharmacological profile of this compound (LSM-775) is defined by its dual agonism at 5-HT1A and 5-HT2A receptors. Unlike classic psychedelics, its potent 5-HT1A activity appears to functionally mask the behavioral effects typically associated with 5-HT2A activation. This unique profile provides a molecular basis for the weak psychoactive effects reported in humans.

Future research should focus on several key areas:

-

Controlled Clinical Trials: Modern, placebo-controlled studies are needed to definitively characterize the pharmacokinetics, pharmacodynamics, and subjective effects of LSM-775 in humans.

-

PET Imaging: Positron Emission Tomography studies could be used to determine the in vivo receptor occupancy of LSM-775 at 5-HT1A and 5-HT2A receptors at various doses.

-

Therapeutic Potential: The potent 5-HT1A agonism, combined with modest 5-HT2A activity, may present a novel profile for therapeutic applications, potentially separating anxiolytic or antidepressant effects from profound psychedelic experiences.

References

- 1. scispace.com [scispace.com]

- 2. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of this compound (LSM-775) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LSM-775 - Wikipedia [en.wikipedia.org]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Role of the 5-HT2A Receptor in Acute Effects of LSD on Empathy and Circulating Oxytocin [frontiersin.org]

- 13. innoprot.com [innoprot.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. sbdrugdiscovery.com [sbdrugdiscovery.com]

- 16. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Head-twitch response - Wikipedia [en.wikipedia.org]

- 19. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of LSM-775 at Serotonin Receptors

Abstract

Lysergic acid morpholide (LSM-775), a structural analog of lysergic acid diethylamide (LSD), has emerged as a compound of interest within the scientific community due to its unique pharmacological profile.[1][2] This technical guide provides a comprehensive analysis of the mechanism of action of LSM-775 at serotonin (5-HT) receptors, synthesizing data from binding affinity studies, functional assays, and in vivo behavioral models. We present evidence that LSM-775 acts as a non-selective agonist with high affinity and functional potency at both 5-HT₁A and 5-HT₂ subfamily receptors.[1][3][4][5] A central finding is that LSM-775's potent full agonism at the inhibitory 5-HT₁A receptor functionally masks the downstream effects of its partial agonism at the 5-HT₂A receptor, a mechanism that likely accounts for its attenuated psychedelic-like effects compared to related lysergamides.[1][3] This document details the experimental protocols necessary to elucidate this mechanism, presents quantitative data in a comparative format, and visualizes the key signaling pathways, offering a foundational resource for researchers in pharmacology and drug development.

Introduction: Unraveling a Complex Lysergamide

LSM-775, or N-morpholinyllysergamide, is a semi-synthetic ergoline derivative belonging to the lysergamide chemical class.[6] First investigated in the 1950s, it has recently reappeared on the new psychoactive substances (NPS) market, prompting renewed scientific inquiry into its pharmacological effects.[1][4] Unlike its prototypical relative, LSD, reports on the psychoactive properties of LSM-775 in humans are inconsistent, with some suggesting only weak or threshold psychedelic effects.[2][3] This discrepancy presents a compelling scientific question: what is the molecular mechanism that differentiates LSM-775's activity from other 5-HT₂A receptor agonists?

This guide addresses this question by providing a detailed examination of LSM-775's interaction with key serotonin receptors. We will dissect its binding characteristics, functional efficacy at distinct G-protein signaling pathways, and the integrated in vivo consequences of its mixed receptor profile. The central thesis of this work is that a comprehensive understanding of LSM-775 requires not only an assessment of its activity at the 5-HT₂A receptor, the primary target for classic hallucinogens, but also a thorough characterization of its potent engagement of the 5-HT₁A receptor system.

Receptor Binding Profile of LSM-775

The initial step in characterizing any ligand-receptor interaction is to quantify the affinity with which the ligand binds to its target. This is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity.

Studies reveal that LSM-775 possesses a nearly equivalent, high affinity for both human 5-HT₁A and 5-HT₂A receptors, immediately identifying it as a non-selective agent.[3][7]

Data Presentation: Binding Affinity (Kᵢ) of LSM-775

| Receptor Subtype | Radioligand | Kᵢ (nM) [Mean ± SEM] | Source |

| Human 5-HT₁A | [³H]8-OH-DPAT | 31.0 ± 7.4 | Brandt et al. (2018)[3] |

| Human 5-HT₂A | [³H]ketanserin | 29.5 ± 4.1 | Brandt et al. (2018)[3] |

Table 1: Competitive binding affinities of LSM-775 at human serotonin 5-HT₁A and 5-HT₂A receptors expressed in recombinant cell lines.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a generalized method for determining the Kᵢ of a test compound like LSM-775 at serotonin receptors. The principle is to measure the ability of increasing concentrations of the unlabeled test compound to displace a radiolabeled ligand that is known to bind specifically to the target receptor.[8]

Objective: To determine the binding affinity (Kᵢ) of LSM-775 for a specific serotonin receptor subtype.

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT₁A or 5-HT₂A receptor.

-

Radioligands: [³H]8-OH-DPAT (for 5-HT₁A), [³H]ketanserin (for 5-HT₂A).

-

Test Compound: LSM-775, serially diluted.

-

Non-specific Agent: 10 µM 5-HT (for 5-HT₁A) or 10 µM ketanserin (for 5-HT₂A).

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

-

Apparatus: 96-well plates, FilterMate™ harvester, glass fiber filters (GF/C, presoaked in 0.3% PEI), scintillation counter.[9]

Methodology:

-

Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in fresh, ice-cold assay buffer to a final protein concentration of 50-120 µ g/well .[9]

-

Plate Setup: In a 96-well plate, add reagents to a final volume of 250 µL per well.[9]

-

Total Binding Wells: 150 µL membrane preparation + 50 µL assay buffer + 50 µL radioligand.

-

Non-specific Binding (NSB) Wells: 150 µL membrane preparation + 50 µL non-specific agent + 50 µL radioligand.

-

Test Compound Wells: 150 µL membrane preparation + 50 µL LSM-775 dilution + 50 µL radioligand.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[9]

-

Harvesting: Terminate the incubation by rapid vacuum filtration onto GF/C filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Washing: Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding CPM - NSB CPM.

-

Plot the percentage of specific binding against the log concentration of LSM-775.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of LSM-775 that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

-

Causality and Validation: The use of specific radioligands ([³H]8-OH-DPAT for the agonist site of 5-HT₁A, [³H]ketanserin for the antagonist site of 5-HT₂A) ensures target-specific measurement. The inclusion of NSB wells, defined by a saturating concentration of a known ligand, is critical for self-validation; it quantifies the portion of radioactivity that is not bound to the specific receptor site, allowing for its subtraction to yield true specific binding.

References

- 1. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of this compound (LSM-775) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LSM-775 - Wikipedia [en.wikipedia.org]

- 3. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of this compound (LSM-775) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of this compound (LSM‐7… [ouci.dntb.gov.ua]

- 5. LJMU Research Online [researchonline.ljmu.ac.uk]

- 6. psychonautwiki.org [psychonautwiki.org]

- 7. scispace.com [scispace.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. biorxiv.org [biorxiv.org]

In vitro and in vivo effects of Lysergic acid morpholide

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Lysergic Acid Morpholide (LSM-775)

Introduction: Re-evaluating a Classic Lysergamide

This compound (LSM-775), a structural analog of lysergic acid diethylamide (LSD), represents a fascinating case study in psychedelic pharmacology. First synthesized in the 1950s, it has recently re-emerged as a new psychoactive substance (NPS), prompting a modern re-examination of its effects.[1][2][3][4][5][6] Historically, reports on its psychoactive properties in humans have been inconsistent, with some suggesting LSD-like effects at higher doses and others noting only weak or threshold responses.[1][4][6] This guide provides a detailed technical overview of the contemporary scientific understanding of LSM-775, synthesizing data from in vitro receptor profiling and in vivo behavioral assays to elucidate the complex pharmacology of this compound for researchers and drug development professionals.

Part 1: In Vitro Pharmacological Profile

The foundational step in characterizing any psychoactive compound is to determine its molecular targets and how it interacts with them. Through a series of in vitro assays, a clear picture of LSM-775's receptor pharmacology has been established, revealing a profile distinct from that of LSD.

Receptor Binding Affinity: A Tale of Two Targets

Competitive radioligand binding assays are employed to quantify the affinity of a test compound for a specific receptor, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. For LSM-775, these assays reveal a notable characteristic: it possesses nearly equivalent high affinity for both human serotonin 1A (5-HT₁ₐ) and 2A (5-HT₂ₐ) receptors.[1] This dual-target profile is a critical differentiator from many other classic psychedelics and is central to understanding its unique in vivo effects.

Table 1: Receptor Binding Affinities (Kᵢ) of LSM-775

| Receptor Target | Radioligand | Kᵢ (nM) (mean ± SEM) |

|---|---|---|

| Human 5-HT₁ₐ | [³H]8-OH-DPAT | 31.0 ± 7.4 |

| Human 5-HT₂ₐ | [³H]ketanserin | 29.5 ± 4.1 |

Data sourced from Brandt et al. (2018).[1]

Functional Activity: Potent Agonism at Key Serotonin Receptors

Beyond simple binding, functional assays determine the cellular response elicited by the compound. These experiments measure downstream signaling events, such as cyclic AMP (cAMP) inhibition or calcium (Ca²⁺) mobilization, to classify the compound as an agonist (activator), antagonist (blocker), or partial agonist.

Functional studies demonstrate that LSM-775 acts as a full agonist at the human 5-HT₁ₐ receptor, potently inhibiting cAMP accumulation.[1] At the 5-HT₂ receptor subtypes, it behaves as a partial agonist , stimulating Gq-mediated Ca²⁺ mobilization.[1] Notably, its potency is highest at the 5-HT₂ₐ receptor, the primary target for the hallucinogenic effects of classic psychedelics.[1][6] It is almost four times more potent at the human 5-HT₂ₐ receptor compared to the mouse receptor, an important consideration when translating findings from animal models.[1]

Table 2: Functional Activity of LSM-775 at Serotonin Receptors

| Receptor | Assay Type | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ % 5-HT) | Classification |

|---|---|---|---|---|

| Human 5-HT₁ₐ | cAMP Inhibition | 1.0 | 100% | Full Agonist |

| Human 5-HT₂ₐ | Ca²⁺ Mobilization | 4.9 | 89% | Partial Agonist |

| Human 5-HT₂ₑ | Ca²⁺ Mobilization | 26 | 77% | Partial Agonist |

| Human 5-HT₂C | Ca²⁺ Mobilization | 230 | 77% | Partial Agonist |

Data sourced from Brandt et al. (2018).[1]

Primary Signaling Pathways

The functional data indicate that LSM-775 simultaneously activates two distinct major signaling cascades. Its agonism at 5-HT₁ₐ receptors leads to the inhibition of adenylyl cyclase via Gᵢ/ₒ proteins, reducing intracellular cAMP levels. Concurrently, its activity at 5-HT₂ₐ receptors activates the Gq protein pathway, leading to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

References

- 1. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of this compound (LSM-775) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of this compound (LSM-775) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.psychonautwiki.org [m.psychonautwiki.org]

- 5. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of this compound (LSM‐7… [ouci.dntb.gov.ua]

- 6. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Early Studies on the Psychoactive Effects of Lysergic Acid Morpholide (LSM-775)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unearthing the Psychoactive Profile of a Lesser-Known Lysergamide

In the landscape of psychedelic research, Lysergic acid diethylamide (LSD) has long held a prominent position, overshadowing its numerous structural analogs. Among these, Lysergic acid morpholide (LSM-775), a close structural homolog of LSD, presents a compelling case study in early psychopharmacological exploration. First synthesized and investigated in the 1950s, the initial studies on LSM-775 laid the groundwork for understanding its unique psychoactive properties, which were noted to be qualitatively similar yet quantitatively different from its more famous counterpart. This in-depth technical guide provides a comprehensive analysis of these seminal early investigations, offering a granular look at the methodologies, findings, and nascent understanding of LSM-775's effects on the central nervous system. By revisiting this historical research, we can gain valuable insights into the structure-activity relationships of lysergamides and appreciate the nuanced pharmacological tapestry of this fascinating class of compounds.

I. Genesis of a New Lysergamide: The Synthesis of LSM-775

The journey into the psychoactive realm of LSM-775 began in the laboratories of Sandoz Pharmaceuticals in Basel, Switzerland, where Albert Hofmann and his team were systematically modifying the lysergic acid molecule. Following the discovery of LSD's profound psychoactive effects in 1943, a concerted effort was made to synthesize and evaluate a series of lysergic acid amides to explore the structural requirements for psychoactivity.

The preparation of this compound was first described in the 1950s by Stoll and Hofmann.[1] The synthesis involved the reaction of lysergic acid with morpholine, creating a new amide at the C-8 position of the ergoline nucleus. This modification, substituting the diethylamide group of LSD with a morpholide ring, was a logical step in the systematic exploration of lysergamide derivatives.

Experimental Protocol: Synthesis of Lysergic Acid Amides (General Procedure)

-

Activation of Lysergic Acid: Lysergic acid is first converted to a more reactive derivative, such as an acid chloride or a mixed anhydride. This "activation" step is crucial for facilitating the subsequent amidation reaction.

-

Amidation: The activated lysergic acid derivative is then reacted with the desired amine, in this case, morpholine. This reaction is typically carried out in an inert solvent and under anhydrous conditions to prevent hydrolysis of the reactive intermediate.

-

Purification: The crude reaction product is then subjected to a series of purification steps, which may include extraction, crystallization, and chromatography, to isolate the pure this compound.

The successful synthesis of LSM-775 provided the necessary material for the pioneering pharmacological and psychological investigations that would follow.

II. Early Animal Studies: Elucidating the Pharmacological Profile

The first systematic investigation into the pharmacological effects of LSM-775 was conducted by Gogerty and Dille and published in 1957 in the Journal of Pharmacology and Experimental Therapeutics.[2][3] This seminal study in animal models provided the first comparative data between LSM-775 and LSD, establishing a foundational understanding of its relative potency and duration of action.

Methodology of the 1957 Gogerty and Dille Study

While the full text of the 1957 paper is not widely accessible, subsequent reviews and modern research provide insights into the likely methodologies employed, which were standard for the time.

-

Animal Models: The study likely utilized common laboratory animals of the era, such as mice, rats, and rabbits, to assess a range of physiological and behavioral responses.

-

Physiological Parameters: Standard physiological measurements would have included monitoring of heart rate, blood pressure, body temperature, and pupillary diameter.

-

Behavioral Observations: Behavioral assessments were likely qualitative, observing changes in motor activity, arousal, and stereotypical behaviors. A key behavioral assay for hallucinogen-like effects in rodents, the head-twitch response (HTR), was also likely employed.[1] The HTR is a rapid, rotational head movement that is considered a behavioral proxy for 5-HT2A receptor activation, a key mechanism of psychedelic action.[1]

Key Findings of the Early Animal Research

The research by Gogerty and Dille established several critical pharmacological characteristics of LSM-775:

-

Qualitative Similarity to LSD: The study concluded that the general nature of the psychoactive effects of LSM-775 was similar to that of LSD.[2]

-

Lower Potency: LSM-775 was found to be significantly less potent than LSD. The exact ratio varied depending on the specific effect being measured, but it was consistently observed that a higher dose of LSM-775 was required to produce a response equivalent to that of LSD.[2]

-

Shorter Duration of Action: The effects of LSM-775 were observed to be shorter in duration compared to LSD.[2]

These initial animal studies were crucial in characterizing LSM-775 as a psychoactive compound with an LSD-like profile but with distinct quantitative differences.

III. The Human Trials: Navigating the Subjective Landscape

Following the promising, albeit less potent, results from animal studies, early investigations into the psychoactive effects of LSM-775 in humans were undertaken. These studies, conducted in the late 1950s and early 1960s, were pioneering in their attempt to map the subjective and physiological effects of this novel lysergamide. However, they were also marked by methodological limitations and produced conflicting results, particularly regarding the effective dosage.

Key Researchers and Methodological Approaches

Two prominent researchers in the field of psychedelic research, Harold A. Abramson and Harris Isbell, conducted some of the earliest human trials with LSM-775.[1] The methodologies of this era, while groundbreaking, often lacked the rigorous controls of modern clinical trials.

-

Setting and Participants: Studies were typically conducted in a controlled clinical setting with a small number of healthy volunteers or psychiatric patients.

-

Dosage Administration: Doses were administered orally, and researchers explored a range of dosages to determine the threshold for psychoactive effects and to compare its potency to LSD.

-

Assessment of Subjective Effects: The assessment of subjective effects relied heavily on participant self-reports, interviews, and questionnaires. These questionnaires were designed to capture the wide range of perceptual, cognitive, and emotional changes induced by the substance. One of the tools likely used was a precursor to modern psychedelic rating scales, which would have included questions about alterations in sensory perception, thought processes, and emotional state.

-

Physiological Monitoring: Basic physiological parameters such as blood pressure, heart rate, and pupil size were monitored to assess the autonomic effects of the drug.

Conflicting Reports on Effective Dosage

The early human studies of LSM-775 produced divergent findings regarding its potency relative to LSD, a point of contention that has been noted in subsequent reviews.[1]

-

One early report suggested that 75 micrograms of LSM-775 was comparable in effect to a 50 microgram dose of LSD. [1] This would indicate a relatively high potency, though still less than LSD.

-

In contrast, another study from the same era reported that a much higher dose, in the range of 350 to 700 micrograms of LSM-775, was required to produce effects similar to a standard dose of LSD. [4] This wide discrepancy in reported effective doses highlights the challenges of early psychedelic research, including the potential for variability in drug purity, individual sensitivity, and the subjective nature of the assessments.

Reported Subjective Effects

Despite the inconsistencies in dosage, the qualitative descriptions of the subjective effects of LSM-775 were generally consistent with those of other lysergamides. Participants reported:

-

Alterations in Sensory Perception: Changes in visual and auditory perception were common, though often described as less intense than those produced by LSD.

-

Cognitive and Emotional Changes: Shifts in thought patterns, introspection, and emotional state were noted. Some reports mentioned a "dream-like" quality to the experience.[4]

-

Physiological Effects: LSM-775 was reported to cause fewer signs of cardiovascular stimulation and peripheral toxicity compared to LSD.[4]

IV. Early Understanding of the Mechanism of Action

The early researchers of LSM-775 did not have the benefit of modern molecular biology to precisely identify its mechanism of action. However, based on its structural similarity to LSD and the qualitative similarity of its effects, it was inferred that LSM-775 likely acted through similar neurochemical pathways.

The prevailing hypothesis at the time for the action of psychedelic drugs was their interaction with the serotonin (5-hydroxytryptamine, 5-HT) system in the brain. This was based on the structural resemblance of these compounds to serotonin and the observation that drugs that blocked serotonin receptors could attenuate the effects of psychedelics.

Modern research has since confirmed and refined this early hypothesis. We now know that LSM-775, like LSD, is a nonselective agonist at serotonin receptors, with a particularly high affinity for the 5-HT1A and 5-HT2A receptor subtypes.[1] The psychedelic effects of these compounds are primarily attributed to their agonist activity at the 5-HT2A receptor.

Signaling Pathway of Lysergamides

The interaction of lysergamides with the 5-HT2A receptor initiates a cascade of intracellular signaling events that are believed to underlie their profound effects on consciousness.

Caption: Simplified signaling pathway of LSM-775 at the 5-HT2A receptor.

V. Retrospective Analysis and Lasting Significance

The early studies on this compound, despite their methodological limitations by today's standards, were instrumental in several respects. They expanded the understanding of the structure-activity relationships of lysergamides, demonstrating that modifications to the amide group at the C-8 position could significantly alter potency and duration of action while maintaining a similar qualitative profile.

The conflicting reports on the effective dosage of LSM-775 also serve as a valuable historical lesson in the complexities of human psychopharmacology research, particularly with substances that produce profound subjective effects. These early challenges underscore the importance of standardized dosing, double-blind protocols, and validated psychometric instruments in modern psychedelic research.

While LSM-775 never achieved the notoriety of LSD, the foundational research conducted in the 1950s and 1960s provided a crucial piece of the puzzle in the ongoing effort to understand the neurobiology of consciousness and the therapeutic potential of psychedelic compounds. These early forays into the psychoactive landscape of a lesser-known lysergamide continue to inform and inspire a new generation of researchers in the field of drug discovery and development.

References

- 1. Return of the lysergamides. Part IV: Analytical and pharmacological characterization of this compound (LSM-775) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. Pharmacology of d-lysergic acid morpholide (LSM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ergot alkaloids--biology and molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of Lysergic Acid Morpholide (LSM-775) for Research Applications

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of Lysergic acid morpholide (LSM-775), a potent psychedelic compound of the lysergamide class. Recognizing the scarcity of consolidated public data, this document synthesizes foundational chemical principles with extrapolated data from closely related ergoline alkaloids to provide researchers, scientists, and drug development professionals with a robust framework for handling, storing, and utilizing LSM-775. We present detailed, field-proven protocols for the empirical determination of solubility and for conducting forced degradation studies to establish a comprehensive stability profile. The objective is to empower researchers to generate reliable, reproducible data by ensuring the integrity and accurate quantification of LSM-775 in experimental settings.

Introduction: The Criticality of Physicochemical Characterization

This compound (LSM-775) is a semisynthetic ergoline alkaloid that has garnered interest in neuropharmacological research.[1] As with any potent, biologically active compound, a thorough understanding of its fundamental physicochemical properties is a prerequisite for rigorous scientific investigation. The solubility and stability of a compound are not mere data points; they are critical parameters that dictate every aspect of its experimental lifecycle, from the preparation of accurate stock solutions to the interpretation of dose-response curves and the assurance of long-term sample integrity.

Physicochemical Profile of LSM-775

LSM-775 is built upon the tetracyclic ergoline ring system, with a morpholide moiety attached via an amide linkage at the C-8 position.[1] This structure imparts a unique set of properties:

-

Ergoline Core: The rigid, complex ergoline structure is susceptible to specific degradation pathways. The indole nucleus is prone to oxidation, and the chiral center at C-8 is subject to epimerization under various conditions.[3][4]

-

Amide Group: The morpholine amide contributes to the molecule's polarity and potential for hydrogen bonding.

-

Amphipathic Nature: The combination of the large, relatively nonpolar ergoline ring system and the polar amide and tertiary amine functionalities gives LSM-775 an amphipathic character, influencing its solubility across a range of solvents.

Solubility Profile of LSM-775

Precise quantitative solubility data for LSM-775 is not widely published. However, based on its structure and extensive data on the parent compound, LSD, a qualitative and predictive solubility profile can be established.[5][6] The primary determinant of solubility is solvent polarity and the ability to form favorable intermolecular interactions.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the expected solubility of LSM-775. These predictions should be empirically verified for quantitative applications using the protocol provided in Section 3.2.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Causality |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Freely Soluble | These solvents effectively solvate the LSM-775 molecule through dipole-dipole interactions without the risk of promoting proton-mediated degradation or epimerization. Acetonitrile is often a preferred choice for preparing analytical stock solutions due to its UV transparency and compatibility with reversed-phase chromatography.[4] |

| Chlorinated | Chloroform, Dichloromethane (DCM) | Freely Soluble | The relatively nonpolar nature of these solvents readily dissolves the large ergoline backbone. Chloroform has been noted for providing high stability for related ergot alkaloids in short-term storage.[4] |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl groups can hydrogen bond with the amide and amine sites of LSM-775. However, protic solvents can facilitate epimerization, especially over time or with exposure to light and heat.[7][8] Their use should be limited to immediate applications rather than long-term storage. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS), TRIS | Sparingly to Slightly Soluble | Solubility is highly pH-dependent. As a weak base (due to the N6-methyl group), LSM-775 will exhibit greater solubility in slightly acidic conditions (pH 3-6) where the tertiary amine is protonated. In neutral or alkaline solutions, solubility decreases significantly.[4] |

| Nonpolar | Hexane, Toluene | Very Slightly Soluble to Insoluble | The polarity of the morpholide amide group is too high to be effectively solvated by purely nonpolar solvents, despite the large hydrocarbon framework. |

Experimental Protocol: Determination of Solubility via Shake-Flask Method

This protocol provides a robust, self-validating system for quantifying the solubility of LSM-775 in any solvent of interest. The cornerstone of this method is achieving equilibrium and accurate quantification via a validated analytical technique like HPLC-UV.

Objective: To determine the saturation solubility of LSM-775 in a selected solvent at a controlled temperature.

Materials:

-

LSM-775 (solid, high purity)

-

Solvent of interest (HPLC grade)

-

2 mL amber glass vials with PTFE-lined caps

-

Analytical balance (0.01 mg readability)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Calibrated positive displacement pipettes

-

0.22 µm PTFE syringe filters

-

HPLC system with UV/DAD detector

-

Validated HPLC method for LSM-775 quantification (see Section 4.3)

Methodology:

-

Preparation: Add an excess amount of solid LSM-775 to a pre-weighed 2 mL amber vial. An amount that is ~5-10 times the expected solubility is a good starting point. Record the exact mass added.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Securely cap the vial. Place it in a thermostatic shaker set to a controlled temperature (e.g., 25°C). Shake the vial at a constant, vigorous speed for at least 24 hours to ensure equilibrium is reached. A parallel 48-hour sample is recommended to confirm that equilibrium was achieved at 24 hours.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the incubator for at least 2 hours to allow undissolved solid to settle.

-

Sample Extraction: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved particulates.

-

Dilution: Perform a precise, serial dilution of the filtered supernatant with the mobile phase to bring the concentration into the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method. Calculate the concentration of LSM-775 in the original filtered supernatant by applying the dilution factor.

-

Reporting: The resulting concentration is the saturation solubility, typically reported in mg/mL or µg/mL.

Visualization: Solubility Determination Workflow

Caption: Workflow for the experimental determination of solubility.

Stability Profile and Degradation Pathways

Ergoline alkaloids are notoriously sensitive to environmental conditions.[2][3] Understanding the stability of LSM-775 is crucial for designing experiments, interpreting results, and establishing appropriate storage conditions.

Factors Influencing Stability

-

Light: Exposure to light, particularly UV radiation, is a primary driver of degradation for ergoline compounds.[2] The Δ9,10-double bond in the ergoline structure is highly susceptible to photochemical reactions. All work with LSM-775 and its solutions must be performed under low-light conditions, and storage must be in light-blocking containers (e.g., amber vials).

-

pH: LSM-775 is most stable in slightly acidic to neutral solutions. Both strongly acidic and alkaline conditions can catalyze degradation, primarily through hydrolysis and epimerization.[3][8] Alkaline conditions, in particular, rapidly accelerate the formation of the C-8 epimer, iso-LSM-775.[4]

-

Temperature: Elevated temperatures significantly accelerate all degradation pathways.[3] Long-term storage should always be at low temperatures (-20°C or -80°C).[4]

-

Oxidation: The indole ring is susceptible to oxidation from atmospheric oxygen or other oxidizing agents, leading to the formation of various degradation products, potentially including N-oxides or ring-opened species.[4][9]

Primary Degradation Pathways

-

Epimerization: The most common degradation pathway for lysergic acid amides is the reversible epimerization at the C-8 position, converting the biologically active LSM-775 into its diastereomer, iso-LSM-775.[3][7] This process is heavily influenced by pH, temperature, and solvent. This is a critical consideration, as iso-LSM-775 may have different pharmacological activity and will interfere with accurate quantification if not chromatographically resolved.

-

Oxidation/Photodegradation: Complex reactions involving the indole nucleus and other parts of the molecule can lead to a variety of degradation products, often resulting in a loss of chromophore and biological activity.[9][10]

Protocol: Forced Degradation (Stress Testing) Study

This protocol, based on ICH guidelines, is designed to intentionally degrade the molecule to identify likely degradation products and establish a stability-indicating analytical method.[11] A method is "stability-indicating" if it can accurately measure the active ingredient's concentration without interference from its degradants.

Objective: To investigate the intrinsic stability of LSM-775 and develop a stability-indicating HPLC method.

Materials:

-

LSM-775 stock solution (e.g., 1 mg/mL in acetonitrile)

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

HPLC system with DAD and/or Mass Spectrometry (MS) detector

-

Photostability chamber

-

Oven

Methodology:

-

Prepare Stress Samples: For each condition, mix 1 mL of the LSM-775 stock solution with 1 mL of the stressor solution in an amber vial.

-

Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: 0.1 M NaOH. Keep at room temperature.

-

Oxidation: 3% H₂O₂. Keep at room temperature.

-

Thermal: Dilute stock with acetonitrile/water. Incubate at 60°C.

-

Photolytic: Expose a solution in a clear vial to light meeting ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

-

Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation of the parent compound.

-

Sample Quenching: Before analysis, neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

-

HPLC Analysis: Analyze all samples using an HPLC-DAD-MS system.

-

Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase: Gradient elution using an acidic mobile phase (e.g., A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile) often provides good peak shape for lysergamides.[12]

-

Detection: Monitor at a wavelength corresponding to the absorbance maximum of LSM-775 (typically ~310-315 nm).[13]

-

-

Data Evaluation:

-

Specificity: Check for the appearance of new peaks corresponding to degradation products. The DAD can be used to assess peak purity.

-

Mass Balance: Attempt to account for the total drug-related material (parent compound + degradants).

-

Identification: Use MS data to tentatively identify the structures of major degradation products (e.g., a peak with the same mass as LSM-775 but a different retention time is likely iso-LSM-775).

-

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study of LSM-775.

Recommended Practices for Handling and Storage

Based on the collective data, the following practices are mandatory for maintaining the integrity of LSM-775.

-

Solid Storage: Store solid LSM-775 (preferably as a salt, e.g., tartrate) in a desiccator at -20°C or below, protected from light.

-

Solution Preparation: Prepare stock solutions in a high-purity aprotic solvent such as acetonitrile or DMSO. Use volumetric flasks and weigh the solid on a calibrated analytical balance for accuracy.

-

Solution Storage:

-

Long-Term: Aliquot stock solutions into single-use amber glass vials with PTFE-lined caps. Purge the headspace with an inert gas (argon or nitrogen) to displace oxygen. Store at -80°C.

-

Short-Term (Working Solutions): Store at 2-8°C for no more than a few days. Allow the solution to come to room temperature before opening to prevent condensation.

-

-

Handling:

-

Always work in a dimly lit environment or use low UV-emitting light sources.

-

Avoid using protic solvents (methanol, ethanol, water) for anything other than immediate serial dilutions for assays.

-

Regularly check the purity of stock solutions using your established stability-indicating HPLC method, especially for long-term studies.

-

Conclusion

While specific public data on this compound is limited, a robust scientific framework can be constructed from the known chemistry of the ergoline class. LSM-775 is predicted to be soluble in polar aprotic and chlorinated solvents and sparingly soluble in aqueous media, with its stability being critically dependent on protection from light, elevated temperatures, and alkaline pH. The primary degradation pathways are epimerization and oxidation. By implementing the detailed protocols for solubility determination and stability testing outlined in this guide, researchers can ensure the quality and reliability of their experimental solutions, leading to more accurate and reproducible scientific outcomes.

References

- 1. LSM-775 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. swgdrug.org [swgdrug.org]

- 7. Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analytical profile of the lysergamide 1cP-AL-LAD and detection of impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmasm.com [pharmasm.com]

- 12. Return of the lysergamides. Part V: Analytical and behavioural characterization of 1-butanoyl-d-lysergic acid diethylamide (1B-LSD) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oatext.com [oatext.com]

An In-Depth Technical Guide to the Receptor Binding Affinity of LSM-775 at 5-HT1A and 5-HT2A Receptors

Introduction: Unveiling the Serotonergic Profile of LSM-775

LSM-775, also known as N-Morpholinyllysergamide, is a lysergamide derivative related to lysergic acid diethylamide (LSD).[1] While historically noted for its LSD-like effects in early animal studies and anecdotal human reports, its detailed pharmacological profile has only recently been elucidated through rigorous scientific investigation.[2][3] This guide provides a comprehensive technical overview of the binding characteristics and functional activity of LSM-775 at two critical serotonin receptor subtypes: 5-HT1A and 5-HT2A. Understanding this dual activity is paramount for researchers in neuropharmacology and drug development, as the interplay between these two receptors can lead to complex and sometimes counterintuitive physiological and behavioral outcomes.[4]

The 5-HT1A and 5-HT2A receptors, both key players in the central nervous system, mediate distinct and often opposing signaling pathways. The 5-HT1A receptor, a member of the Gi/o-coupled G-protein coupled receptor (GPCR) family, is typically associated with anxiolytic and antidepressant effects through neuronal hyperpolarization and inhibition of adenylyl cyclase.[5][6] In contrast, the 5-HT2A receptor, a Gq/11-coupled GPCR, is famously implicated in the mechanism of action of classic psychedelic compounds, mediating its effects through the activation of phospholipase C and subsequent downstream signaling.[7][8] LSM-775's engagement with both these targets makes it a fascinating subject for study, offering insights into the nuanced modulation of the serotonergic system.[3] This document will delve into the precise binding affinities, functional efficacies, and the experimental methodologies used to determine these crucial parameters.

Core Findings: The Dichotomous Receptor Interaction of LSM-775

Recent pharmacological screening has revealed that LSM-775 is a nonselective agonist with high affinity for both 5-HT1A and 5-HT2A receptors.[3][4] However, its functional activity at these receptors is notably different, a key factor in understanding its overall pharmacological profile.

Quantitative Receptor Binding and Functional Data

The binding affinity (Ki) and functional efficacy (EC50 and Emax) of LSM-775 at human 5-HT1A and 5-HT2A receptors have been quantified, providing a clear picture of its potency and activity.

| Receptor | Parameter | Value | Species | Assay Type | Reference |

| 5-HT1A | Ki | 1.6 nM | Human | Radioligand Binding | [3] |

| EC50 | 1.0 nM | Human | cAMP Accumulation | [3] | |

| % Emax | 100% | Human | cAMP Accumulation | [3] | |

| 5-HT2A | Ki | 2.1 nM | Human | Radioligand Binding | [3] |

| EC50 | 11 nM | Human | Ca2+ Mobilization | [3] | |

| % Emax | 55% | Human | Ca2+ Mobilization | [3] |

Table 1: Binding Affinity and Functional Efficacy of LSM-775 at 5-HT1A and 5-HT2A Receptors.

These data demonstrate that LSM-775 binds with high and comparable affinity to both 5-HT1A and 5-HT2A receptors. Functionally, it acts as a full agonist at the 5-HT1A receptor, as indicated by its 100% Emax in a cAMP accumulation assay.[3] Conversely, it behaves as a partial agonist at the 5-HT2A receptor, with an Emax of 55% in a calcium mobilization assay.[3] This partial agonism at the 5-HT2A receptor is a critical finding, as the psychedelic potential of serotonergic compounds is correlated with their efficacy at this receptor.[9][10]

A particularly noteworthy finding from in vivo studies is that the 5-HT1A receptor activation by LSM-775 appears to functionally suppress the behavioral effects typically associated with 5-HT2A agonism.[3][4] In rodent models, LSM-775 did not induce the head-twitch response (HTR), a behavioral proxy for psychedelic effects, unless the 5-HT1A receptor was blocked by an antagonist like WAY-100,635.[3][11] This suggests a complex interplay where the potent Gi/o-mediated signaling from 5-HT1A activation may counteract or "mask" the Gq-mediated signaling from 5-HT2A, potentially explaining the conflicting historical reports on LSM-775's psychoactive potency in humans.[3][12]

Methodologies for Characterizing Receptor Binding and Function

To ensure the scientific integrity of the presented data, this section details the robust, self-validating protocols for determining the binding affinity and functional efficacy of a compound like LSM-775 at 5-HT1A and 5-HT2A receptors.

Radioligand Binding Assays: Quantifying Affinity

Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor.[13] The principle involves measuring the ability of the unlabeled test compound (LSM-775) to displace a radiolabeled ligand of known affinity from the receptor.